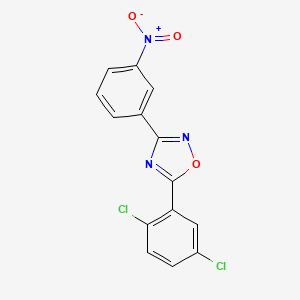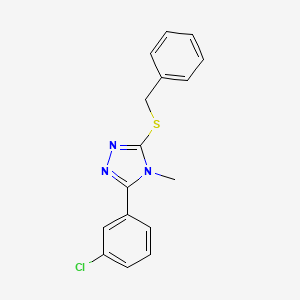![molecular formula C14H11N3O2 B5832114 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)
2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (MPOP) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPOP belongs to the class of oxadiazole derivatives, which have been extensively studied for their biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to exhibit promising antitumor and anti-inflammatory activities. Studies have shown that 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In agriculture, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential use as a herbicide. Studies have shown that 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth of weeds by interfering with their photosynthetic process. In material science, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine exerts its biological activities by interacting with specific molecular targets. In cancer cells, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Inflammation is reduced by 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In weeds, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth by interfering with the photosynthetic process.
Biochemical and Physiological Effects
2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to exhibit various biochemical and physiological effects. In cancer cells, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt signaling pathway. Inflammation is reduced by 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine through the inhibition of the NF-κB signaling pathway. In weeds, 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine inhibits the growth by interfering with the photosynthetic process. 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to exhibit low toxicity in various cell lines and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential use in various fields such as medicine, agriculture, and material science. 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to exhibit promising antitumor and anti-inflammatory activities, as well as potential use as a herbicide and building block for the synthesis of new materials. However, one of the limitations of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its limited solubility in water, which may affect its bioavailability and effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. Another area of research could focus on the identification of specific molecular targets and pathways that are affected by 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. This could provide a better understanding of the mechanism of action of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine and lead to the development of more effective therapeutic agents. Additionally, future studies could focus on the development of new materials using 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine as a building block, which could have unique properties and potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-methoxybenzohydrazide with ethyl 2-chloro-5-pyridinecarboxylate in the presence of triethylamine and acetic anhydride. The resulting product is then treated with hydrazine hydrate to yield 2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine as a white crystalline solid with a melting point of 209-211 °C.
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-11-6-4-5-10(9-11)14-16-13(17-19-14)12-7-2-3-8-15-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVLFQJTGRGDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)

![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)
![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)

![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)
![N-ethyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5832094.png)
![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)
